molecular formula C21H27N3O7 B5574006 Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid

Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid

Cat. No.: B5574006
M. Wt: 433.5 g/mol
InChI Key: LRGUOBULPJJNAP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid is a complex organic compound that features an indole moiety, a piperazine ring, and an oxalate group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have been reported as antiviral agents .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with an electrophilic intermediate .

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate is unique due to its combination of an indole moiety with a piperazine ring and an oxalate group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3.C2H2O4/c1-4-25-19(24)21-11-9-20(10-12-21)13-18(23)22-15(3)14(2)16-7-5-6-8-17(16)22;3-1(4)2(5)6/h5-8H,4,9-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGUOBULPJJNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2C(=C(C3=CC=CC=C32)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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